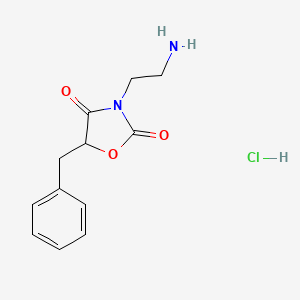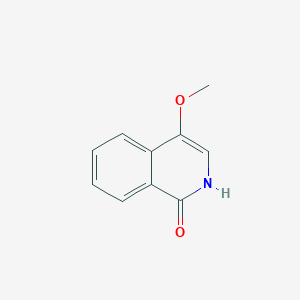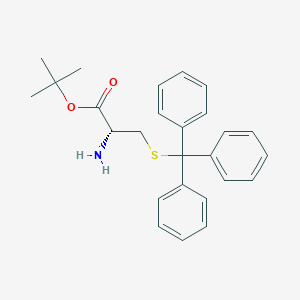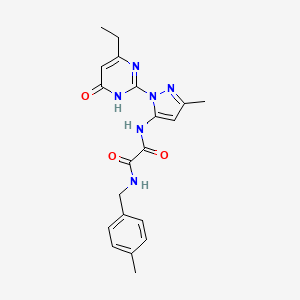
3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptamine hydrochloride is a laboratory chemical with the CAS number 343-94-2 . It’s used in various applications, including as a reactant for the preparation of tryptamine derivatives as inhibitors against hepatitis B virus, carbamoyl epipodophyllotoxins as potential antitumor agents, and more .
Molecular Structure Analysis
The molecular structure of tryptamine hydrochloride, a related compound, has been studied using various spectroscopic techniques . The conformational preferences were explained by hyperconjugative interactions .Chemical Reactions Analysis
Tryptamine hydrochloride can undergo various reactions due to its structure. It’s used as a reactant for the preparation of several compounds, including tryptamine derivatives, carbamoyl epipodophyllotoxins, and more .Physical and Chemical Properties Analysis
Tryptamine hydrochloride is a beige powder with a melting point of 253-255 °C. It’s soluble in water .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Properties
- Benzyloxazolidine-2,4-diones, including compounds similar to 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride, have been identified as potent hypoglycemic agents. A study focusing on their effects on blood glucose levels in genetically obese mice highlighted their potential in diabetes treatment (Dow et al., 1991).
Chemical Reactivity and Synthesis
- Research on 3-(Benzyloxy)-4H-1,5,2-dioxazin-6-ones, closely related to the chemical structure of interest, revealed insights into their synthesis and reactivity. This study explored their transformation into various chemical forms, including 3-hydroxyoxazolidin-2,4-diones, under different conditions (Schwarz & Geffken, 1988).
Metal-Free Oxidative Cyclization
- A study on the oxidative cyclization of N-Boc-acrylamides demonstrated the synthesis of 5,5-disubstituted oxazolidine-2,4-diones, including 5-acetoxy-5-benzyloxazolidine-2,4-dione, through a metal-free process. This research contributes to the understanding of carbon-oxygen bond formation in such compounds (Duddupudi et al., 2020).
Antimicrobial Applications
- Compounds based on the thiazolidine-2,4-dione framework, similar to this compound, have been investigated for their antimicrobial properties. Studies have demonstrated their effectiveness against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Stereoselective Additions in Organic Synthesis
- The compound's relatives, such as 3-Benzyl-5-methyl-1,3-oxazolidine-3,4-diones, have been used in stereoselective reactions with Grignard reagents, contributing to the field of organic synthesis (Galliani et al., 2013).
Anticonvulsive Properties
- Studies have explored the anticonvulsive effects of similar compounds like 3,5,5-trimethyloxazolidine-2,4-dione, offering insights into the potential neurological applications of this compound (Everett & Richards, 1944).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-benzyl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAGUIRNSRJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)O2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)

![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)
![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)
![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)
